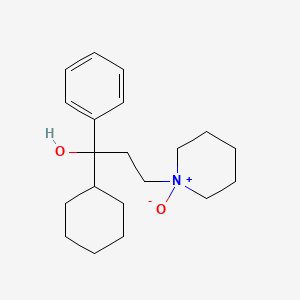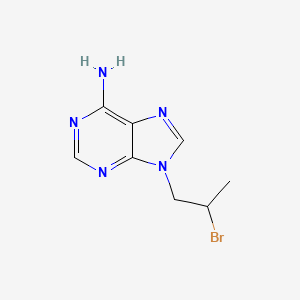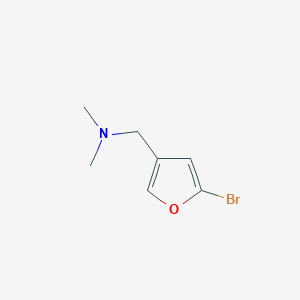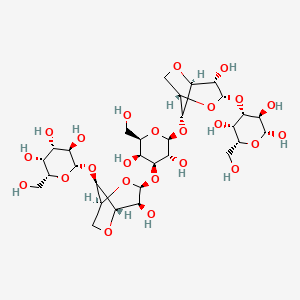
Trihexyphenidyl N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trihexyphenidyl N-Oxide is a derivative of trihexyphenidyl, a synthetic anticholinergic drug primarily used to treat Parkinson’s disease and control extrapyramidal side effects of neuroleptics . This compound is formed through the oxidation of trihexyphenidyl and has been studied for its pharmacokinetic properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trihexyphenidyl N-Oxide can be synthesized through the oxidation of trihexyphenidyl using various oxidizing agents. Common reagents include hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct (UHP) . The reaction typically occurs under mild conditions, often in the presence of a catalyst such as rhenium-based catalysts or titanium silicalite (TS-1) . The reaction can be carried out in solvents like methanol or acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes using packed-bed microreactors have been developed to enhance efficiency and safety . These methods allow for the production of this compound in high yields and with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Trihexyphenidyl N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other derivatives.
Reduction: Reduction reactions can revert this compound back to trihexyphenidyl.
Substitution: N-Oxides can participate in substitution reactions, where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium percarbonate, UHP.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation states of trihexyphenidyl derivatives.
Reduction: Trihexyphenidyl.
Substitution: Substituted trihexyphenidyl derivatives.
Scientific Research Applications
Trihexyphenidyl N-Oxide has been studied for its pharmacokinetic properties and potential therapeutic applications. It has been used in radioimmunoassays to quantify trihexyphenidyl levels in human plasma .
Mechanism of Action
The mechanism of action of trihexyphenidyl N-Oxide is similar to that of trihexyphenidyl. It acts as a muscarinic antagonist, inhibiting the parasympathetic nervous system . This results in the relaxation of smooth muscles, reduction of salivary gland activity, and mydriasis (dilation of the pupils) . The exact molecular targets and pathways involved include muscarinic acetylcholine receptors .
Comparison with Similar Compounds
Similar Compounds
Trihexyphenidyl: The parent compound, used for similar therapeutic purposes.
Benztropine: Another anticholinergic drug used to treat Parkinson’s disease.
Diphenhydramine: An antihistamine with anticholinergic properties, also used to treat Parkinson’s disease.
Uniqueness
Trihexyphenidyl N-Oxide is unique due to its specific oxidation state and potential for different pharmacokinetic properties compared to its parent compound . Its formation and stability can provide insights into the metabolism and action of trihexyphenidyl .
Properties
CAS No. |
161564-79-0 |
|---|---|
Molecular Formula |
C20H31NO2 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-(1-oxidopiperidin-1-ium-1-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H31NO2/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21(23)15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2 |
InChI Key |
KXFSYXHEVRSHAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CC[N+]2(CCCCC2)[O-])(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate](/img/structure/B13434566.png)

![(3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B13434578.png)

![6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13434589.png)




![N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt](/img/structure/B13434623.png)


